3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE
Overview
Description
3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylphenyl group attached to the pyrazole ring, along with a carboxaldehyde functional group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE can be synthesized through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde and 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediates. These intermediates are then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed:
Oxidation: 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-1-(4-methylphenyl)-
Reduction: 1H-Pyrazole-4-methanol, 3-(4-chlorophenyl)-1-(4-methylphenyl)-
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the 4-chlorophenyl and 4-methylphenyl groups can enhance its binding affinity and specificity. The carboxaldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition.
Comparison with Similar Compounds
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-methylphenyl)-
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-methylphenyl)-
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxyphenyl)-1-(4-methylphenyl)-
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE imparts unique electronic and steric properties compared to its analogs with different substituents. This can influence its reactivity and binding interactions in various applications.
- Reactivity: Compounds with different substituents on the aromatic rings may exhibit variations in their chemical reactivity and stability. For example, the fluorine-substituted analog may have different electronic properties compared to the chlorine-substituted compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHLZTUADOSLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397417 | |
Record name | 1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-46-7 | |
Record name | 1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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